molecular formula C7H7ClFNO B578203 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine CAS No. 1227496-70-9

3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine

Cat. No.: B578203
CAS No.: 1227496-70-9
M. Wt: 175.59 g/mol
InChI Key: PJKUEKSQDKXAON-UHFFFAOYSA-N
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Description

3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClFNO and its molecular weight is 175.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Impurities in Drug Development

3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine is a compound of interest in the synthesis of pharmaceuticals, particularly in the development of proton pump inhibitors like omeprazole. A review on novel synthesis methods and pharmaceutical impurities highlights the process of synthesizing omeprazole, which involves coupling the ester derived from 5-methoxy thiobenzimidazole with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine. This method provides insights into the development of proton pump inhibitors and addresses the synthesis of pharmaceutical impurities that can be used as standard impurities for further research (S. Saini et al., 2019).

Metallation of Heteroaromatic Compounds

Another aspect of the chemical research involving this compound relates to the metallation of π-deficient heterocyclic compounds. A study on the metallation regioselectivity of 3-fluoropyridine, which is closely related to the structure of interest, explores the chemoselective lithiation at low temperatures. This process allows for the directed protophilic attack by strong bases, leading to the formation of disubstituted pyridines, showcasing the compound's relevance in synthesizing structurally diverse molecules (F. Marsais & G. Quéguiner, 1983).

Inhibitor Design for Kinase Modulation

The compound also finds application in the design of kinase inhibitors, such as those targeting the p38 mitogen-activated protein kinase. A comprehensive review discusses the synthesis, design, and activity studies of inhibitors with tri- and tetra-substituted imidazole scaffolds, showcasing the importance of pyridine substituents in achieving high binding selectivity and potency. This research underscores the utility of pyridine derivatives, including those structurally related to this compound, in the development of selective kinase inhibitors (T. Scior et al., 2011).

Fluorinated Pyrimidines in Cancer Treatment

Furthermore, the review of fluorinated pyrimidines’ chemistry in personalized medicine illustrates the role of fluorinated compounds, like 5-fluorouracil, in cancer treatment. This research highlights methods for synthesizing fluorinated pyrimidines, including those involving fluorine chemistry, and their impact on nucleic acid structure, dynamics, and enzyme inhibition. It provides a context for the significance of fluorine substitution, as seen in compounds like this compound, in enhancing the medicinal properties of pyrimidines (W. Gmeiner, 2020).

Mechanism of Action

Target of Action

It’s known that this compound is used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, it can be inferred that this compound might interact with its targets (organoboron reagents) to form new carbon-carbon bonds .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound plays a role in the synthesis of complex organic molecules.

Result of Action

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound contributes to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine involves the reaction of 3-chloro-5-fluoro-2-methoxypyridine with formaldehyde in the presence of hydrochloric acid and a reducing agent such as sodium borohydride.", "Starting Materials": ["3-chloro-5-fluoro-2-methoxypyridine", "formaldehyde", "hydrochloric acid", "sodium borohydride"], "Reaction": ["Step 1: Dissolve 3-chloro-5-fluoro-2-methoxypyridine in a solvent such as ethanol or methanol.", "Step 2: Add formaldehyde to the solution of 3-chloro-5-fluoro-2-methoxypyridine.", "Step 3: Add hydrochloric acid to the reaction mixture to catalyze the reaction.", "Step 4: Add a reducing agent such as sodium borohydride to the reaction mixture to reduce the aldehyde to the corresponding alcohol.", "Step 5: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography."] }

CAS No.

1227496-70-9

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

3-(chloromethyl)-5-fluoro-2-methoxypyridine

InChI

InChI=1S/C7H7ClFNO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3

InChI Key

PJKUEKSQDKXAON-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1CCl)F

Canonical SMILES

COC1=C(C=C(C=N1)F)CCl

Synonyms

3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine

Origin of Product

United States

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